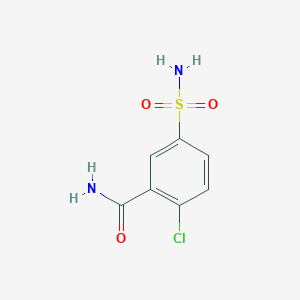

2-Chloro-5-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDVITWGWHDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 5 Sulfamoylbenzamide

Established Synthetic Pathways for the Preparation of 2-Chloro-5-sulfamoylbenzamide

The synthesis of this compound and its precursors has been approached through several established routes. A prevalent method involves the chlorosulfonation of 2-chlorobenzoic acid, which is then followed by amination to yield the desired product. google.com An alternative pathway described in the literature is the diazotization of a 2-amino-5-sulfamylbenzoic acid, which is subsequently treated with a metal chloride catalyst. google.com

Another common strategy begins with 2-chloro-4-nitrobenzoic acid. nih.gov This multi-step process includes chlorosulfonation, reaction with an amine such as p-chloroaniline, conversion to an acyl chloride using thionyl chloride, and finally, reaction with various amines to produce a range of N-substituted derivatives. nih.govnih.gov A more direct, linear approach has also been reported, which starts with the chlorosulfonation of benzoic acids, followed by the sequential synthesis of the sulfonamide and then the carboxamide. nih.gov Furthermore, m-(chlorosulfonyl)benzoyl chloride serves as a key starting material in one-pot synthetic strategies that leverage the differential reactivity between the sulfonyl and aroyl chloride groups to achieve chemoselectivity. beilstein-journals.orgbeilstein-journals.org

Table 1: Established Synthetic Pathways for this compound and its Precursors

| Starting Material | Key Reaction Steps | Catalyst/Reagents | Reference(s) |

|---|

Development and Optimization of Novel and Sustainable Synthetic Routes to this compound

In recent years, the focus has shifted towards developing more efficient, sustainable, and optimized synthetic routes, moving beyond traditional batch processing.

The available scientific literature from the conducted search does not provide specific examples of stereoselective or enantioselective synthesis focused directly on the this compound core structure. Research has predominantly centered on the synthesis of various derivatives without chiral induction at the benzamide (B126) scaffold itself. While some synthesized analogs may contain stereocenters, the primary synthetic challenge addressed in these studies is not the stereocontrolled synthesis of the parent compound but rather the diversification of its derivatives. growingscience.comgoogle.com

Flow chemistry has emerged as a powerful tool for the synthesis of m-sulfamoylbenzamide analogs, offering significant advantages over traditional batch methods. beilstein-journals.orgbeilstein-journals.org A continuous-flow process starting from m-(chlorosulfonyl)benzoyl chloride has been developed, which demonstrates increased chemoselectivity, particularly when using primary amines. beilstein-journals.orgbeilstein-journals.org This enhanced selectivity is attributed to the superior mixing conditions in microreactors, which minimizes the undesired reaction with the less reactive sulfonyl chloride group. beilstein-journals.orgbeilstein-journals.org

This automated process allows for rapid synthesis and optimization, eliminating the need for catalysts in certain conditions and proceeding at higher temperatures without requiring cooling capacity, thus adding to the sustainability of the synthesis. beilstein-journals.orgbeilstein-journals.org For instance, the optimal conditions for one such process involved a flow rate of 125 µL/min for the starting materials, with the first microreactor at 20 °C and the second at 40 °C. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of m-Sulfamoylbenzamide Analogues

| Feature | Batch Process | Continuous Flow Process | Reference(s) |

|---|---|---|---|

| Selectivity | Lower chemoselectivity, risk of side reactions. | Increased chemoselectivity due to superior mixing. | beilstein-journals.orgbeilstein-journals.org |

| Catalyst | Often requires catalysts like pyridine (B92270) or DMAP. | Can be performed without catalysts. | beilstein-journals.orgbeilstein-journals.org |

| Temperature Control | Can be difficult to manage, may require significant cooling. | Precise temperature control, enabling higher reaction temperatures safely. | beilstein-journals.orgbeilstein-journals.org |

| Scalability | Scaling up can be challenging. | Robust and scalable protocol suitable for different production needs. | beilstein-journals.org |

| Automation | Less suitable for automation. | Highly suitable for automation and library synthesis. | beilstein-journals.orgbeilstein-journals.org |

| Yields | Varies, can be limited by work-up steps (46% to quantitative). | Generally high, with reported yields between 65% and 99%. | beilstein-journals.org |

Catalyst use in the synthesis of this compound and its analogs is route-dependent. The diazotization pathway utilizes metal chlorides like copper(I) chloride (CuCl) or iron(III) chloride (FeCl₃) to facilitate the Sandmeyer-type reaction. google.com In some batch syntheses of derivatives, 4-dimethylaminopyridine (B28879) (DMAP) has been used both as a base and a catalyst. beilstein-journals.orgbeilstein-journals.org Another method for preparing the related 2,4-dichloro-5-sulfamoylbenzoic acid employs sodium sulfate (B86663) as a catalyst. google.com

Mechanistic understanding has been crucial for process optimization. For example, the development of chemoselective one-pot and flow chemistry methods is based on exploiting the inherent difference in reactivity between the aroyl chloride and the sulfonyl chloride functional groups. beilstein-journals.orgbeilstein-journals.org The aroyl chloride is more reactive towards nucleophilic attack by amines than the sulfonyl chloride, allowing for selective formation of the benzamide bond under controlled conditions. beilstein-journals.orgbeilstein-journals.org The continuous flow process enhances this selectivity by ensuring rapid and efficient mixing, thus minimizing the contact time that could lead to the competing sulfonylation reaction. beilstein-journals.orgbeilstein-journals.org

Design, Synthesis, and Chemical Space Exploration of Structural Analogs and Derivatives of this compound

The exploration of the chemical space around the this compound scaffold is a key strategy in medicinal chemistry to discover novel bioactive compounds. univr.itemolecules.com This involves the systematic synthesis of a wide array of structural analogs.

A primary strategy for generating structural diversity involves the modification of the benzamide functional group. This is typically achieved by first converting the carboxylic acid of a benzoic acid precursor into a more reactive acyl chloride, commonly using thionyl chloride. researchgate.netscispace.com This activated intermediate is then reacted with a diverse panel of primary and secondary amines, including various alkylamines, anilines, and heterocyclic amines, to create a library of N-substituted benzamide derivatives. nih.govnih.gov

These modifications are not limited to the amide nitrogen. The aromatic ring system and the sulfonamide group are also targets for derivatization. For example, series of compounds have been synthesized with additional substituents on the phenyl ring, such as nitro groups, to investigate structure-activity relationships. nih.govresearchgate.net Similarly, the sulfonamide moiety can be functionalized by reacting the corresponding sulfonyl chloride intermediate with different amines. nih.govnih.gov These systematic modifications allow for a thorough exploration of the chemical space surrounding the parent molecule, enabling the fine-tuning of its properties. nih.govunivr.it

Table 3: Systematic Modification Strategies for Generating Analogs of this compound

| Modification Site | Synthetic Strategy | Examples of Reagents | Resulting Derivatives | Reference(s) |

|---|---|---|---|---|

| Amide Nitrogen (R₂) | Amidation of the corresponding benzoyl chloride. | Alkylamines, anilines (e.g., p-chloroaniline), heterocyclic amines. | N-alkyl/aryl/heterocyclic-2-chloro-5-sulfamoylbenzamides. | nih.govresearchgate.netscispace.com |

| Sulfonamide Nitrogen (R₁) | Reaction of the corresponding sulfonyl chloride with amines. | Cyclopentylamine, various primary and secondary amines. | 2-Chloro-5-(N-substituted sulfamoyl)benzamides. | nih.govnih.gov |

| Aromatic Ring | Use of substituted starting materials or subsequent aromatic substitution reactions. | 2-Chloro-4-nitrobenzoic acid as starting material. | 2-Chloro-4-nitro-5-sulfamoylbenzamide derivatives. | nih.govresearchgate.net |

| Combined Modifications | Sequential or one-pot reactions modifying multiple sites. | Thionyl chloride followed by two different amines sequentially. | Structurally diverse library of sulfamoylbenzamides. | nih.govbeilstein-journals.orgbeilstein-journals.org |

Exploration of Substituent Effects on the Sulfamoyl Group

The functional and biological properties of derivatives of this compound are significantly modulated by the nature of the substituents attached to the sulfamoyl nitrogen atom (-SO₂NH-R). Research into these substituent effects has revealed that modifications at this position can profoundly influence the compound's potency, selectivity, and therapeutic potential.

Systematic studies have explored a range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. For instance, the substitution on the sulfamoyl nitrogen with a 4-chlorophenyl group, creating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, has been investigated for potential antidiabetic applications. nih.govresearchgate.net In this series, the electronic properties of the substituent on the terminal phenyl ring were also found to be crucial, with a combination of electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups enhancing inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.netresearchgate.net

Further research into the development of selective inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) demonstrated the importance of the sulfamoyl substituent for achieving isoform selectivity. In a study where the sulfonyl chloride precursor was reacted with various amines, the derivative bearing a cyclopropyl (B3062369) group on the sulfamoyl nitrogen, namely 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , emerged as a potent and selective inhibitor of the h-NTPDase8 isoform. nih.gov This highlights how a small, constrained alkyl group can confer high selectivity.

The influence of the sulfamoyl substituent is a recurring theme in structure-activity relationship (SAR) studies. In the quest for inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT), derivatives of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide were synthesized. nih.gov This work underscores the exploration of combined alkyl and aryl substituents on the sulfamoyl nitrogen to optimize biological activity.

The table below summarizes the effect of different substituents on the sulfamoyl group of this compound derivatives based on various research findings.

| Base Molecule | Sulfamoyl Substituent (R in -SO₂NH-R) | Target/Application | Key Finding | Reference(s) |

| 2-Chloro-4-nitrobenzoic acid derivative | 4-Chlorophenyl | Antidiabetic (α-glucosidase/α-amylase inhibition) | Resulting compounds showed potent to moderate inhibitory potential. | nih.gov, researchgate.net |

| 2-Chlorobenzoic acid derivative | Cyclopropyl | h-NTPDase8 inhibition | Compound was a potent and selective inhibitor of the h-NTPDase8 isoform. | nih.gov |

| 2-Chlorobenzamide derivative | Ethyl-phenyl | Cryptosporidium parvum N-myristoyltransferase (CpNMT) inhibition | Modifications guided the development of selective inhibitors. | nih.gov |

| 3-Nitrobenzamide derivative | 2-Chlorophenyl, 3-Chlorophenyl, 4-Chlorophenyl | Glucokinase activation | The position of the chloro substituent on the phenyl ring influenced the activity. | nih.gov |

Influence of Halogenation Pattern and Position on the Aromatic Ring

The halogenation of the aromatic ring is a critical design element in the synthesis of this compound derivatives, significantly impacting their conformational rigidity and interaction with biological targets. The chlorine atom at the C2 position is a defining feature of the parent compound, but further modifications to the halogenation pattern have been explored to refine biological activity.

The introduction of a halogen at the ortho-position relative to the sulfamoyl group (as in the parent compound) has been shown to constrain the benzenesulfonamide (B165840) ring into a stable position within the active site of enzymes like carbonic anhydrase (CA). nih.gov This conformational restriction can lead to enhanced binding affinity and selectivity for specific enzyme isoforms. nih.gov

Studies on sulfamoylbenzamide-based capsid assembly modulators for antiviral applications against Hepatitis B Virus (HBV) have provided detailed insights into the role of halogenation. Researchers systematically varied the halogen substituents on the benzamide ring, referred to as the "A ring." nih.gov Key findings from this research include:

A 3-chloro-4-fluoro substitution pattern resulted in better antiviral activity compared to compounds with 3,5-dichloro or 3,4-dichloro patterns. nih.gov

The presence of a para-fluoro group (at the C4 position) was identified as being particularly advantageous for potent inhibition of HBV. nih.gov

A 3,4-difluoro substituted compound also showed potent antiviral activity, with efficacy comparable to reference compounds. nih.gov

This demonstrates that both the type of halogen (Cl vs. F) and its position on the aromatic ring are pivotal for optimizing the desired biological effect. For example, while the core structure often features a 2-chloro substituent, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid represents a variation with an additional chlorine atom, altering the electronic and steric properties of the molecule. nih.govgoogle.com

The following table details research findings on how different halogenation patterns on the aromatic ring of sulfamoylbenzamide derivatives influence their activity.

| Base Structure | Halogenation Pattern | Target/Application | Key Finding | Reference(s) |

| Sulfamoylbenzamide | 3-Chloro-4-fluoro | Antiviral (Hepatitis B Virus) | Better antiviral activity than other dichloro-substituted analogues. | nih.gov |

| Sulfamoylbenzamide | 4-Fluoro | Antiviral (Hepatitis B Virus) | The para-fluoro group was found to be beneficial for potent inhibition. | nih.gov |

| Methyl 5-sulfamoyl-benzoate | 2-Halo (Cl or Br) | Carbonic Anhydrase (CA) Inhibition | The ortho-halogen constrains the ring, leading to higher affinity and selectivity. | nih.gov |

| Benzoic Acid | 2,4-Dichloro | Synthesis of Furosemide intermediate | A distinct dichlorination pattern used in synthetic routes. | google.com |

Prodrug and ProTack Strategies for this compound Derivatives

To overcome challenges related to bioavailability and to achieve targeted delivery, prodrug and proteolysis-targeting chimera (PROTAC) strategies have been applied to this compound and its analogues. These advanced chemical biology approaches aim to modify the parent molecule to enhance its therapeutic properties.

Prodrug Strategies

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. baranlab.org This approach can be used to improve properties such as water solubility or membrane permeability. baranlab.orgmdpi.com For sulfamoylbenzamide derivatives, which are explored for a variety of therapeutic uses including antiviral applications, the development of prodrugs is a recognized strategy. google.com By temporarily masking functional groups, such as the carboxylic acid or the sulfamoyl group, derivatives can be designed to have improved absorption and distribution characteristics. Once in the body, enzymatic or chemical cleavage unmasks the active pharmacophore. baranlab.org

Proteolysis-Targeting Chimera (PROTAC) and Hydrophobic Tagging Strategies

A more recent and highly targeted strategy involves the design of degraders based on the sulfamoylbenzamide scaffold. PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of two key components: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This concept has been successfully applied to sulfamoylbenzamide derivatives to create degraders of the Hepatitis B Virus (HBV) core protein (HBc). nih.gov In a strategy termed "hydrophobic tagging," researchers designed and synthesized compounds where a sulfamoylbenzamide-based capsid assembly modulator (which targets the HBc protein) was linked to a hydrophobic moiety. nih.gov These molecules function as molecular glues or degraders, inducing the breakdown of the viral protein. The synthesis of these degraders often starts with a precursor like 3-(chlorosulfonyl)-4-fluorobenzoic acid , which is closely related to the this compound core. nih.gov The study demonstrated that several of these novel compounds were capable of inducing HBc degradation, representing a first-in-class approach for this target. nih.gov

Application of Green Chemistry Principles in the Synthetic Development of this compound

The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes safer, more efficient, and environmentally benign by reducing waste and avoiding hazardous substances. chemmethod.comacs.org

Safer Solvents and Reaction Conditions

A primary focus of green chemistry is the use of safer solvents. acs.org Traditional syntheses of related compounds have sometimes relied on hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone, which can pose health risks to workers and lead to unwanted by-products. google.com Greener approaches prioritize the use of less hazardous solvents. For example, some syntheses of sulfonamides have been developed to utilize aqueous media, which is an ideal green solvent. nih.gov The use of acetonitrile (B52724) (CH₃CN) has also been explored as a more polar and sometimes safer alternative to solvents like tetrahydrofuran (B95107) (THF), especially in reactions where product precipitation is a concern. beilstein-journals.org

Atom Economy and Waste Prevention

Chemoselectivity and Continuous Flow Synthesis

Modern synthetic methodologies that align with green chemistry principles are being applied to sulfamoylbenzamide synthesis. A notable example is the development of a chemoselective and continuous-flow process for preparing m-sulfamoylbenzamide analogues. beilstein-journals.org

Chemoselectivity: The process exploits the different reactivity of sulfonyl and aroyl chlorides to achieve high selectivity, often without the need for catalysts that can complicate purification and add to the waste stream. beilstein-journals.org

Continuous Flow: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, increased selectivity, and potential for automation. This can lead to a more efficient and less wasteful production process. beilstein-journals.org

By adopting principles such as using safer solvents, improving atom economy, and employing advanced manufacturing technologies like flow chemistry, the synthesis of this compound derivatives can be made more sustainable and environmentally responsible.

Molecular Mechanisms of Action and Biological Target Elucidation of 2 Chloro 5 Sulfamoylbenzamide

Enzymatic Inhibition Kinetics and Characterization of Furosemide

Furosemide is a potent loop diuretic that primarily exerts its therapeutic effect through the inhibition of a specific ion cotransporter. wikipedia.orgdrugbank.comoxfordmedicaleducation.com However, it also exhibits inhibitory activity against other enzymes, notably carbonic anhydrases.

Identification and Validation of Specific Enzyme Targets (e.g., Carbonic Anhydrase Isozymes, other Hydrolases, Transferases)

The principal molecular target of Furosemide is the Na-K-2Cl symporter (NKCC2) located in the thick ascending limb of the Loop of Henle in the kidneys. wikipedia.orgdrugbank.comyoutube.com By binding to the chloride-binding site of this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the bloodstream. youtube.com This inhibition leads to a significant increase in the excretion of these ions and, consequently, water, resulting in its diuretic effect. wikipedia.orgdrugbank.comyoutube.com

In addition to its primary target, Furosemide is also known to be an inhibitor of carbonic anhydrase (CA) . elsevierpure.comnih.gov While its diuretic action is largely independent of CA inhibition, this interaction has been a subject of study. drugbank.comelsevierpure.com Research has demonstrated that Furosemide can inhibit bovine carbonic anhydrase B. nih.gov Kinetic studies have been performed on its interaction with Carbonic Anhydrase II (CA II). sartorius.comresearchgate.net

Detailed Analysis of Binding Affinity, Dissociation Constants, and Inhibition Constants

Kinetic analyses of Furosemide's interaction with its targets have provided insights into its binding characteristics. Surface plasmon resonance (SPR) has been utilized to study the binding kinetics of Furosemide to immobilized Carbonic Anhydrase II. sartorius.comresearchgate.net These studies allow for the determination of association and dissociation kinetics, providing a measure of the binding affinity.

Below is an interactive data table summarizing the known enzyme targets of Furosemide and the nature of their interaction.

| Enzyme Target | Primary/Secondary | Nature of Interaction | Method of Study |

| Na-K-2Cl Symporter (NKCC2) | Primary | Inhibition of ion transport wikipedia.orgdrugbank.comyoutube.com | Physiological and pharmacological assays |

| Carbonic Anhydrase II (CA II) | Secondary | Reversible inhibition elsevierpure.comresearchgate.net | Surface Plasmon Resonance (SPR), kinetic assays sartorius.comresearchgate.net |

| Carbonic Anhydrase B (bovine) | Secondary | Inhibition nih.gov | Kinetic assays nih.gov |

Determination of Allosteric versus Orthosteric Binding Mechanisms

For its primary target, the Na-K-2Cl cotransporter, Furosemide acts as a competitive inhibitor , binding to the chloride binding site. youtube.com This mode of action, where the inhibitor directly competes with the natural substrate (in this case, chloride ions) for the active binding site, is characteristic of an orthosteric binding mechanism.

In the context of its interaction with carbonic anhydrase, sulfonamide-based inhibitors typically bind to the zinc ion within the active site of the enzyme. This direct interaction with the catalytic machinery also points towards an orthosteric mechanism of inhibition.

Reversibility and Irreversibility of Enzyme Inhibition

The inhibition of both the Na-K-2Cl cotransporter and carbonic anhydrase by Furosemide is reversible . elsevierpure.comresearchgate.net This means that Furosemide binds to the enzyme non-covalently, and upon its removal, the enzyme can regain its normal function. Studies have shown that the inhibitory effect of Furosemide on carbonic anhydrase is quickly reversible. elsevierpure.comresearchgate.net This characteristic is crucial for its pharmacological profile, allowing for a dose-dependent and transient diuretic effect. wikipedia.org

Receptor Ligand Binding Studies and Agonist/Antagonist Profiling

While Furosemide's primary mechanism of action is centered on enzyme/transporter inhibition, the broader chemical class of benzamides includes compounds with activity at various receptors. However, specific data on Furosemide's direct interactions with G-Protein Coupled Receptors is limited.

G-Protein Coupled Receptor (GPCR) Interactions

There is currently no significant body of evidence to suggest that Furosemide acts as a direct agonist or antagonist at any G-Protein Coupled Receptor. Its pharmacological effects are well-explained by its actions on the Na-K-2Cl cotransporter and, to a lesser extent, carbonic anhydrase. wikipedia.orgdrugbank.com

Ligand binding assays are the standard method to determine if a compound interacts with a GPCR. These assays typically involve a radiolabeled ligand known to bind to the receptor of interest. A test compound is introduced, and its ability to displace the radioligand is measured, which can determine its binding affinity (Ki). Subsequent functional assays can then determine if the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor from activation by its natural ligand).

While such studies have not been a focus for Furosemide, it is important to note that some of its physiological effects can be indirectly related to GPCR signaling pathways. For instance, by altering fluid and electrolyte balance, Furosemide can trigger systemic responses that involve GPCRs, such as the renin-angiotensin-aldosterone system. oxfordmedicaleducation.com However, this is a downstream physiological consequence of its primary diuretic action, not a direct interaction with a GPCR.

Ion Channel Modulation

While specific data on the direct interaction of 2-Chloro-5-sulfamoylbenzamide with various ion channels remains limited, research into the broader class of sulfamoylbenzamide derivatives suggests potential modulatory effects. A notable area of investigation is their impact on potassium channels. For instance, a series of 3-sulfamoylbenzamides has been identified as inhibitors of the renal outer medullary potassium channel (ROMK). These inhibitors demonstrate good in vitro potency and selectivity, suggesting that ion channel modulation could be a key aspect of the biological activity of this class of compounds.

The structural similarity of this compound to other known ion channel modulators hints at the possibility of interactions with various ion channels, including but not limited to chloride, calcium, and sodium channels. However, definitive studies elucidating these specific interactions for this compound are not yet available in the public domain.

| Ion Channel Target | Compound Class | Observed Effect |

| Renal Outer Medullary Potassium Channel (ROMK) | 3-Sulfamoylbenzamides | Inhibition |

Cellular Pathway Modulation and Network Perturbation by this compound

The influence of this compound on cellular signaling pathways is a critical area of investigation to understand its broader physiological effects. Although direct evidence for this specific compound is still emerging, studies on related sulfamoylbenzamide derivatives provide insights into potential mechanisms.

Interventions in Key Signal Transduction Cascades (e.g., MAPK, PI3K/Akt pathways)

Currently, there is a lack of direct scientific evidence detailing the specific interventions of this compound in key signal transduction cascades such as the MAPK and PI3K/Akt pathways. These pathways are fundamental in regulating cellular processes like growth, proliferation, and survival, and their modulation by therapeutic agents is of significant interest. Future research is needed to determine if this compound or its derivatives exert any influence on the phosphorylation status and activity of key proteins within these cascades.

Global Gene Expression and Proteomic Profiling in Response to this compound Treatment

Comprehensive global gene expression and proteomic profiling studies specifically for this compound have not been extensively reported. Such analyses are vital for constructing a complete picture of the cellular response to this compound. By examining changes in mRNA and protein levels across the entire genome and proteome, researchers can identify novel targets and pathways affected by the compound, leading to a more profound understanding of its mechanism of action.

Epigenetic Modulatory Effects

The potential for this compound to induce epigenetic modifications is an area that warrants investigation. Epigenetic mechanisms, including DNA methylation and histone modification, play a crucial role in regulating gene expression and cellular function. To date, there are no specific studies that have explored the epigenetic modulatory effects of this compound.

Application of Advanced In Vitro Cellular Model Systems for Mechanistic Inquiry

The selection and use of appropriate in vitro models are fundamental for the detailed mechanistic inquiry of chemical compounds like this compound.

Selection and Justification of Disease-Relevant Cell Lines (e.g., primary cell cultures, organoids for specific research questions)

The study of sulfamoylbenzamide derivatives has utilized a variety of cancer cell lines to investigate their cytotoxic activities. These include breast cancer cell lines (MCF-7 and MDA-MB-231), bone marrow cancer cells (K-562), cervical cancer cells (HeLa), and colorectal adenocarcinoma cells (Caco-2 and HCT-116). nih.govnih.govresearchgate.net The choice of these cell lines is justified by the need to assess the anti-proliferative effects of these compounds across a spectrum of human cancers, each with distinct genetic and phenotypic characteristics. For instance, the use of both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines allows for the investigation of the compound's efficacy in different subtypes of breast cancer. nih.govresearchgate.net

In the context of antiviral research, particularly concerning the hepatitis B virus (HBV), sulfamoylbenzamide derivatives have been evaluated using HBV-expressing human hepatoma cell lines such as HepAD38 and HepDES19. nih.govnih.gov These cell lines are instrumental as they support HBV replication and allow for the study of the compound's effect on the viral life cycle, including capsid assembly. nih.govnih.gov

The application of organoid models in the study of this compound has not yet been reported. However, organoids, which are three-dimensional cell cultures that mimic the architecture and function of native organs, represent a promising future direction for more physiologically relevant in vitro studies.

| Cell Line | Cancer Type | Research Focus |

| MCF-7 | Breast Adenocarcinoma (hormone-dependent) | Cytotoxicity, Anti-proliferative effects |

| MDA-MB-231 | Breast Adenocarcinoma (hormone-independent) | Cytotoxicity, Anti-proliferative effects |

| K-562 | Bone Marrow Cancer | Cytotoxicity |

| HeLa | Cervical Cancer | Cytotoxicity |

| Caco-2 | Colorectal Adenocarcinoma | Cytotoxicity |

| HCT-116 | Colorectal Carcinoma | Cytotoxicity |

| HepAD38 | Human Hepatoma (HBV-expressing) | Antiviral activity, HBV replication |

| HepDES19 | Human Hepatoma (HBV-expressing) | Antiviral activity, HBV replication |

Establishment of Quantitative Dose-Response Relationships in High-Content Cellular Assays

The establishment of precise quantitative dose-response relationships is fundamental to understanding the potency and efficacy of a chemical compound within a biological system. High-content cellular assays, which allow for the simultaneous measurement of multiple cellular parameters, are invaluable in this regard. For compounds containing the this compound scaffold, such as the sulfonylurea Glibenclamide and the loop diuretic Furosemide, these assays are crucial for characterizing their effects on their respective cellular targets.

In the context of Glibenclamide, high-content assays are employed to quantify its dose-dependent effects on insulin (B600854) secretion from pancreatic β-cells. These assays often involve the use of immortalized pancreatic cell lines (e.g., MIN6, INS-1) or primary islets of Langerhans. Parameters such as intracellular calcium mobilization, changes in membrane potential, and ultimately, the amount of secreted insulin are measured across a range of Glibenclamide concentrations.

A prospective, single-center, open-label, dose-escalation study in patients with poorly controlled type 2 diabetes provided quantitative data on the dose-response relationship of Glibenclamide on mean blood glucose and insulin levels. The results indicated that increasing doses of Glibenclamide did not produce a proportional increase in insulin secretion or a proportional decrease in blood glucose concentration, with a plateauing effect observed at higher doses. nih.gov

| Glibenclamide Dose (mg/day) | Percentage Decrease in Mean Blood Glucose from Zero Dose | Percentage Increase in Mean Insulin from Zero Dose |

|---|---|---|

| 2.5 | 20% | 51% |

| 5 | 22% | 58% |

| 10 | 26% | 44% |

| 20 | 28% | 33% |

For Furosemide, high-content cellular assays are designed to measure the inhibition of the Na-K-Cl cotransporter (NKCC) in kidney-derived cell lines (e.g., MDCK, LLC-PK1) or in isolated renal tubules. These assays typically measure the uptake of radioactive tracers like 86Rb+ (as a congener for K+) or changes in intracellular chloride concentration in response to varying concentrations of Furosemide.

A study investigating the NKCC2/NKCC1 selectivity of loop diuretics provided pIC50 values for Furosemide, which quantify its inhibitory potency. The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). nih.gov

| Target | Cellular System | Furosemide pIC50 |

|---|---|---|

| NKCC2 | mTAL (medullary thick ascending limb) | 5.15 |

| NKCC1 | Erythrocyte | 5.04 |

| NKCC1 | Thymocyte | 5.21 |

These quantitative data are essential for comparing the potency of different compounds, understanding their structure-activity relationships, and predicting their therapeutic window.

High-Throughput and High-Content Screening Methodologies for Target Deconvolution

Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is a critical step in drug discovery and chemical biology. For a compound with a known scaffold like this compound, a variety of high-throughput (HTS) and high-content screening (HCS) methodologies can be employed to elucidate its biological targets.

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their ability to modulate a specific biological target or pathway. In the context of the this compound scaffold, HTS assays have been instrumental in identifying modulators of its known targets. For instance, fluorescence-based assays are suitable for HTS of potassium channel modulators. drugtargetreview.com A fluorescence-based thallium flux assay has been developed for high-throughput screening of Kir channel function, which is the family of potassium channels that includes the target of Glibenclamide. nih.gov Similarly, a fluorescence-based assay was developed to screen a large library of small molecules to identify inhibitors of the K-Cl cotransporter KCC2, a transporter related to the target of Furosemide. nih.govresearchgate.netnih.gov

High-Content Screening (HCS) combines the automation of HTS with the detailed information of cellular imaging. HCS allows for the simultaneous measurement of multiple parameters in intact cells, providing a more comprehensive picture of a compound's effects. For a compound with the this compound structure, an HCS campaign could involve treating a panel of different cell lines with the compound and then using automated microscopy to analyze changes in cell morphology, protein localization, organelle health, and the expression levels of various proteins. This phenotypic profiling can provide clues about the compound's mechanism of action and potential targets.

Target Deconvolution Strategies:

For a novel compound containing the this compound moiety with an unknown mechanism of action, several advanced methodologies can be applied for target deconvolution:

Affinity-Based Methods: These techniques involve immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Genetic and Genomic Approaches: Techniques such as shRNA or CRISPR/Cas9 screening can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound. This can point towards the protein target or the pathway in which it functions.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. drugtargetreview.comnih.govresearchgate.netbiorxiv.orgnih.gov In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct physical interaction. drugtargetreview.comnih.govresearchgate.netbiorxiv.orgnih.gov High-throughput CETSA methods have been developed to facilitate dose-response experiments and prioritize compounds in lead optimization. researchgate.net

Thermal Proteome Profiling (TPP): TPP is an extension of CETSA that uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins in an unbiased, proteome-wide manner. tum.denih.govnih.gov This powerful technique can identify both the direct targets and the downstream effectors of a compound in a single experiment, providing a global view of its cellular effects. tum.denih.govnih.gov

By employing these advanced screening and target deconvolution methodologies, researchers can systematically elucidate the molecular mechanisms of action of novel compounds containing the this compound scaffold, paving the way for the development of new and more effective therapeutic agents.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 2 Chloro 5 Sulfamoylbenzamide Analogs

Elucidation of Essential Pharmacophores and Key Structural Features within the 2-Chloro-5-sulfamoylbenzamide Scaffold

The this compound scaffold is characterized by a central benzene ring substituted with a chlorine atom, a sulfamoyl group (-SO₂NH₂), and a benzamide (B126) group (-CONH₂). These features collectively form the essential pharmacophore responsible for the biological activities observed in its derivatives.

A pharmacophore can be defined as the specific three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a biological target. For the this compound scaffold, the key pharmacophoric features generally include:

An aromatic ring: This serves as a central scaffold, providing a rigid framework for the attachment of other functional groups in a specific spatial orientation.

A hydrogen bond donor/acceptor system: The benzamide and sulfamoyl moieties are rich in hydrogen bond donors (N-H) and acceptors (C=O, S=O), which are critical for forming strong interactions with amino acid residues in the binding sites of target proteins.

A halogen substituent (chlorine): The chlorine atom at the 2-position influences the electronic properties of the aromatic ring and can participate in halogen bonding or hydrophobic interactions, contributing to binding affinity.

The sulfamoyl group: This group is a key feature, often acting as a crucial interaction point with the target protein.

Pharmacophore models for specific biological targets have been developed based on this scaffold. For instance, in the context of glucokinase activators, the pharmacophoric features of sulfamoyl benzamide derivatives have been identified, highlighting the importance of the spatial arrangement of these key functional groups for potent activity researchgate.net. Similarly, in the design of STAT3 signaling pathway inhibitors, the N-substituted sulfamoylbenzamide scaffold has been utilized, demonstrating its versatility in targeting different biological pathways nih.gov.

Impact of Aromatic Ring Substituents on Biological Activity, Selectivity, and Potency

The biological activity, selectivity, and potency of this compound analogs can be significantly modulated by introducing various substituents onto the aromatic rings of the scaffold. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interaction with the target protein.

In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, it was observed that the nature and position of substituents on the N-phenyl ring of the benzamide moiety had a profound effect on their α-glucosidase and α-amylase inhibitory activities researchgate.net. The presence of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on the N-phenyl ring was found to be highly favorable for inhibitory activity. This suggests that a balanced electronic distribution is crucial for optimal interaction with the enzyme's active site.

The following table summarizes the impact of different substituents on the biological activity of some this compound analogs, based on available research findings.

| Substituent | Position | Observed Effect on Biological Activity | Potential Rationale |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | N-phenyl ring | Can enhance activity, often in combination with electron-withdrawing groups. | Increases electron density, potentially enhancing π-π interactions or modulating the pKa of nearby functional groups. |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) | N-phenyl ring | Can significantly increase potency. | Decreases electron density, potentially favoring interactions with electron-rich pockets in the target protein or forming specific hydrogen bonds. |

| Halogens (e.g., -F, -Br) | Aromatic rings | Can increase potency and influence selectivity. | Participate in halogen bonding, increase lipophilicity, and can act as metabolic blockers. |

| Bulky alkyl or aryl groups | N- of benzamide | Can either increase or decrease activity depending on the target. | Steric hindrance can prevent proper binding if the binding pocket is small, but can also lead to favorable van der Waals interactions in larger pockets. |

It is important to note that the optimal substituent and its position are highly dependent on the specific biological target and the topology of its binding site.

Role of the Sulfamoyl Group in Target Recognition, Binding Interactions, and Efficacy

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the this compound scaffold's biological activity. Its unique chemical properties allow it to participate in a variety of crucial interactions with target proteins, significantly contributing to binding affinity and efficacy.

The primary roles of the sulfamoyl group include:

Hydrogen Bonding: The N-H protons of the sulfamoyl group are excellent hydrogen bond donors, while the two oxygen atoms are strong hydrogen bond acceptors. This allows the sulfamoyl moiety to form a network of hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of a protein.

Zinc Binding: In metalloenzymes, particularly those containing a zinc ion in their active site (e.g., carbonic anhydrases), the sulfonamide group can act as a potent zinc-binding group. The nitrogen atom of the deprotonated sulfonamide can coordinate with the zinc ion, leading to potent inhibition of the enzyme.

The significance of the sulfamoyl group is evident in a wide range of clinically used drugs. For example, many diuretic and antidiabetic drugs are sulfonamide derivatives, where the sulfamoyl group plays a direct role in their mechanism of action. In the context of this compound analogs, molecular docking studies have shown that the sulfamoyl group often forms key hydrogen bonds with the target enzyme, anchoring the inhibitor in the active site and ensuring a high binding affinity.

Conformational Analysis and its Direct Correlation with Biological Activity and Molecular Recognition

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that result from rotation about single bonds, is therefore a vital tool in understanding molecular recognition and designing potent ligands.

For this compound analogs, the relative orientation of the benzamide and sulfamoyl groups, as well as any substituents on the aromatic rings, can significantly impact how the molecule fits into the binding site of its target protein. The bioactive conformation, which is the specific conformation adopted by the molecule when it binds to its target, may not necessarily be the lowest energy conformation in solution.

The flexibility of the molecule, particularly around the amide and sulfonamide linkages, allows it to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of these molecules and identify low-energy conformers. By comparing the structures of these conformers with the known binding pocket of a target protein, researchers can hypothesize about the likely bioactive conformation.

While specific conformational analysis studies on this compound analogs are not extensively reported in the public domain, the principles of conformational analysis are broadly applicable. For instance, the presence of bulky substituents can restrict the rotational freedom around certain bonds, leading to a more rigid molecule with a more defined conformation. This rigidity can be advantageous if it pre-organizes the molecule in its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target.

Development and Validation of Predictive QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Selection and Calculation of Molecular Descriptors

The first step in developing a QSAR model is to represent the chemical structures of the this compound derivatives numerically using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These describe the 3D aspects of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity (MR), which is related to the volume of the molecule and its polarizability.

The selection of appropriate descriptors is a critical step in QSAR modeling. For sulfonamide derivatives, descriptors related to electronic properties (HOMO, LUMO), hydrophobicity (logP), and steric parameters have been shown to be important in various QSAR studies ekb.eg.

Statistical Model Development and Internal/External Validation

Once the molecular descriptors have been calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. Common statistical methods used in QSAR include:

Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture more intricate relationships between structure and activity.

After a QSAR model is developed, it must be rigorously validated to ensure that it is robust and has predictive power. Validation is typically performed using two main strategies:

Internal Validation: This involves assessing the predictive ability of the model on the same dataset that was used to build it. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the dataset. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: This is a more stringent test of the model's predictive power. The dataset is split into a training set, which is used to build the model, and a test set, which is used to evaluate the model's ability to predict the activity of compounds it has not seen before. A high predictive correlation coefficient (R²pred) for the test set indicates good external predictivity.

A well-validated QSAR model for this compound derivatives would be a valuable asset in the design of new analogs with improved biological activity.

Interpretation of QSAR Model Outputs for Lead Optimization in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, offering a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For analogs of this compound, QSAR studies provide invaluable insights for lead optimization, guiding the rational design of derivatives with enhanced potency and selectivity. The interpretation of QSAR model outputs, particularly from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), allows medicinal chemists to visualize the structural requirements for optimal biological activity.

For instance, a positive coefficient for a descriptor related to electronic properties at a specific position on the molecule would suggest that increasing the electron-withdrawing nature of the substituent at that position enhances biological activity. Conversely, a negative coefficient would indicate that electron-donating groups are favored. Similarly, steric descriptors can reveal whether bulky or smaller substituents are preferred in certain regions of the molecule to maximize interactions with the target protein.

In the context of 3D-QSAR, the outputs are often visualized as contour maps superimposed on a template molecule. These maps highlight regions where modifications are likely to impact biological activity:

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favorable for activity, suggesting that occupying this space could lead to beneficial van der Waals interactions with the target. Yellow contours, on the other hand, denote areas where steric bulk is detrimental, possibly due to steric clashes with the receptor.

Electrostatic Contour Maps: Blue and red contours are commonly used to represent electrostatic fields. Blue contours highlight regions where electropositive groups are favored, while red contours indicate that electronegative groups are preferred for enhancing activity. This information is crucial for optimizing hydrogen bonding and other electrostatic interactions.

Hydrophobic Contour Maps: These maps can delineate regions where hydrophobic (lipophilic) or hydrophilic substituents would be beneficial. For example, a contour map might show that a hydrophobic pocket in the target's binding site would be favorably occupied by a nonpolar group on the ligand.

The insights gleaned from these QSAR models are instrumental in the lead optimization phase. By understanding the specific structural features that govern the activity of this compound analogs, medicinal chemists can strategically design new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Interactive Data Tables

Table 1: Hypothetical QSAR Model Descriptors for this compound Analogs

| Descriptor | Coefficient | Interpretation |

| σ (Hammett constant) | +0.85 | Electron-withdrawing groups on the benzamide ring are favorable for activity. |

| MR (Molar Refractivity) | -0.42 | Bulky substituents on the sulfamoyl nitrogen are detrimental to activity. |

| logP (Lipophilicity) | +0.67 | Increased lipophilicity of the N-substituent on the benzamide enhances activity. |

| H-bond donor count | +0.33 | Additional hydrogen bond donors on the N-aryl ring may increase potency. |

| H-bond acceptor count | -0.15 | Additional hydrogen bond acceptors on the N-aryl ring may decrease potency. |

Table 2: Structure-Activity Relationship (SAR) of Selected this compound Analogs

| Compound ID | R1 (at 2-position) | R2 (at 5-position) | R3 (N-substituent) | Biological Activity (IC50, µM) |

| 1 | Cl | SO2NH2 | H | 10.5 |

| 2 | Cl | SO2NH2 | Phenyl | 5.2 |

| 3 | Cl | SO2NH2 | 4-Chlorophenyl | 2.8 |

| 4 | Cl | SO2NH2 | 4-Methoxyphenyl | 7.9 |

| 5 | Br | SO2NH2 | Phenyl | 6.1 |

| 6 | Cl | COOH | Phenyl | > 50 |

Preclinical Pharmacological and Efficacy Investigations of 2 Chloro 5 Sulfamoylbenzamide

In Vivo Efficacy and Proof-of-Concept Studies in Validated Animal Models

Comprehensive Biomarker Analysis and Translational Endpoint Evaluation in Animal Tissues and Biofluids

Further research is required to elucidate the specific pharmacological profile of 2-Chloro-5-sulfamoylbenzamide.

Histopathological, Immunohistochemical, and Morphological Assessments in Animal Organs

Preclinical safety and efficacy studies in animal models are crucial for understanding the effects of a compound on various organs at a microscopic level. In a study involving Dahl salt-sensitive rats fed a high-fat, high-salt diet to induce metabolic syndrome, treatment with Chlorthalidone was evaluated for its effects on renal histopathology. nih.gov

Qualitative assessment of kidney tissue in this rat model indicated that Chlorthalidone treatment reduced the extent of vascular, glomerular, and tubulointerstitial injury. nih.gov Immunohistochemical analysis provided more specific insights into the inflammatory response within the kidney. The accumulation of ED-1-expressing macrophages in the renal cortex was significantly suppressed in the Chlorthalidone-treated group compared to the control group. nih.gov Furthermore, the number of CD3-positive T cells, another marker of inflammation, was also significantly lower in the kidneys of rats treated with Chlorthalidone. nih.gov These findings suggest a potential anti-inflammatory effect of Chlorthalidone in the context of renal injury, in addition to its primary diuretic and antihypertensive actions.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Preclinical Animal Models

The relationship between the concentration of a drug in the body and its pharmacological effect is a cornerstone of preclinical evaluation. Studies in animal models, such as beagle dogs, have been instrumental in characterizing the PK/PD profile of Chlorthalidone. nih.gov

Following oral administration, Chlorthalidone is well absorbed from the gastrointestinal tract. nih.gov A notable characteristic of its distribution is its high affinity for and extensive partitioning into erythrocytes, which act as a reservoir and contribute to its prolonged duration of action. nih.govdroracle.ai This partitioning into red blood cells is a non-instantaneous process. nih.gov Chlorthalidone also exhibits high protein binding, primarily to albumin. nih.govdroracle.ai

Below is an interactive data table summarizing the key absorption and distribution characteristics of Chlorthalidone.

| Parameter | Finding | Source |

| Bioavailability | Approximately 65% after oral administration. | droracle.ai |

| Time to Peak Plasma Concentration | 2 to 6 hours. | nih.gov |

| Protein Binding | Approximately 75%, predominantly to albumin. | nih.govdroracle.ai |

| Distribution | Extensively partitions into red blood cells. | nih.govdroracle.ai |

Chlorthalidone undergoes partial metabolism in the liver. nih.gov The metabolic pathways are thought to involve oxidation and glucuronidation. The cytochrome P450 (CYP450) enzyme system is implicated in its oxidative metabolism. Potential metabolic reactions include hydroxylation, dechlorination, and demethylation. Desulfurization has also been proposed as a metabolic route. However, a significant portion of the drug is excreted unchanged. nih.govdroracle.ainih.gov While metabolites are formed, they have not all been definitively identified. nih.gov

The primary route of elimination for Chlorthalidone is renal excretion. nih.gov A major portion of the administered dose is excreted unchanged in the urine. nih.govdroracle.aifda.gov This indicates that renal clearance is a significant mechanism for the drug's removal from the body. Non-renal routes of elimination, including biliary excretion, account for the remainder of the clearance. droracle.aifda.gov The long elimination half-life of Chlorthalidone, ranging from 40 to 60 hours, contributes to its sustained diuretic effect. nih.govdroracle.aifda.gov

Preclinical studies in beagle dogs have been pivotal in establishing a correlation between the pharmacokinetic parameters of Chlorthalidone and its primary pharmacodynamic effect, diuresis. nih.gov Research has demonstrated that the diuretic effect is directly related to the concentration of the drug in the plasma fraction, rather than the whole blood, which includes the significant portion sequestered in erythrocytes. nih.gov

This understanding led to the development of a relevant pharmacokinetic model that underscores the importance of the oral absorption rate on the diuretic efficacy of Chlorthalidone. nih.gov Formulations that achieve more rapid dissolution and absorption are projected to optimize the plasma concentrations necessary to elicit a robust diuretic response. nih.gov The pharmacodynamic action of Chlorthalidone involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. nih.govfda.gov This mechanism of action directly links the presence of the drug at its site of action in the kidney to the observed diuretic and antihypertensive effects. fda.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 5 Sulfamoylbenzamide Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination, Metabolite Profiling, and Impurity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, offering exceptional mass accuracy and resolution. researchgate.netmdpi.com This technique allows for the determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision, typically to within a few parts per million (ppm). For 2-Chloro-5-sulfamoylbenzamide, HRMS provides an unambiguous confirmation of its identity by comparing the experimentally measured accurate mass with the theoretically calculated mass. This high level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Beyond simple mass determination, HRMS is a powerful platform for identifying metabolites and impurities. In metabolite profiling studies, biological samples are analyzed to detect biotransformation products of the parent drug. The high sensitivity and resolution of HRMS enable the detection of low-level metabolites in complex biological matrices. researchgate.net Similarly, for impurity analysis, HRMS can identify and quantify process-related impurities or degradation products, which is essential for ensuring the quality and safety of the compound. The untargeted, full-scan data acquisition capability of HRMS also allows for retrospective analysis of samples, where data can be re-interrogated for newly discovered compounds of interest without re-running the experiment. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₃S |

| Monoisotopic Mass | 233.9815 |

| Average Mass | 234.66 |

The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for the analysis of complex mixtures. rsc.orgresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for both qualitative and quantitative analysis. uoguelph.canih.govsemanticscholar.org

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The liquid chromatography stage separates the compound from its matrix components, metabolites, or impurities based on their physicochemical properties. The separated components are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. semanticscholar.org This setup offers high sensitivity and selectivity, making it the method of choice for quantifying trace levels of the compound in biological fluids or environmental samples. rsc.orgnih.gov

GC-MS is used for volatile and thermally stable compounds. uoguelph.ca While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization techniques can be employed to convert it into a more volatile analogue. GC-MS provides excellent chromatographic resolution and is often used for impurity profiling where volatile organic impurities may be present from the synthesis process. uoguelph.ca Both LC-MS/MS and GC-MS are used in targeted analyses for known compounds and in non-targeted screening to identify unknown components in a sample. uoguelph.ca

Table 2: Hypothetical LC-MS/MS Parameters for Quantitation

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| This compound | 234.9 | 155.0 | 4.2 |

| Metabolite 1 (Hydroxylated) | 250.9 | 171.0 | 3.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. emerypharma.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. emory.edu One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in characterization. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). nih.gov The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov For this compound, these spectra confirm the presence of the substituted benzene ring and the amide and sulfonamide functional groups. nih.gov

NMR is also a powerful tool for studying the three-dimensional structure or conformation of molecules in solution. nih.gov By analyzing coupling constants and through-space interactions, the preferred orientation of different parts of the molecule relative to each other can be determined.

While 1D NMR provides fundamental information, complex structures often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish unambiguous structural assignments. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is highly effective for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for piecing together the molecular structure by connecting different spin systems. For instance, it can show correlations from the amide protons to carbons in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt It is essential for determining the 3D structure and conformation of the molecule.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of adjacent aromatic protons. |

| HSQC | ¹H – ¹³C (1-bond) | Direct attachment of aromatic protons to their respective carbons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connectivity between the benzamide (B126) and sulfamoyl moieties and the aromatic ring. |

While most NMR is performed on solutions, Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their solid form. This is particularly important in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and stability. SSNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state, which are influenced by the local molecular packing and intermolecular interactions.

X-ray Crystallography for Crystalline Structure Determination of this compound and its Biological Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed 3D model of the molecule and its packing in the crystal lattice. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the absolute structure of this compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

Understanding how a drug molecule interacts with its biological target is crucial for drug design and optimization. X-ray crystallography can be extended to study the interaction of this compound with its protein target, such as an enzyme or receptor. mdpi.com In this approach, the compound is co-crystallized with the target protein, and the structure of the resulting complex is determined. mdpi.com

The resulting crystal structure reveals the precise binding mode of the compound within the protein's active site. nih.gov It provides a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity and selectivity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new analogues with improved potency and properties. nih.gov

Polymorphism and Crystal Engineering Investigations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients as different polymorphs can exhibit distinct physicochemical properties. Crystal engineering, in turn, allows for the rational design of crystalline architectures with desired properties.

Investigations into the polymorphic landscape of this compound would involve the systematic screening for different crystalline forms through various crystallization techniques. These techniques include recrystallization from a wide range of solvents with varying polarities, evaporation at different rates, and thermal methods such as melt crystallization and sublimation. Each potential polymorphic form identified would be subject to thorough characterization.

A primary tool for identifying and characterizing polymorphs is X-ray Powder Diffraction (XRPD), which provides a unique fingerprint for each crystalline form. Single-crystal X-ray diffraction would be employed to elucidate the precise three-dimensional arrangement of the molecules within the crystal lattice for any suitable single crystals obtained. This analysis reveals crucial information about bond lengths, bond angles, and intermolecular interactions.

The study of intermolecular interactions, such as hydrogen bonds and π-π stacking, is central to understanding the stability and properties of different polymorphs. In this compound, the presence of amide and sulfonamide groups provides ample opportunities for the formation of robust hydrogen-bonding networks. The analysis of these networks, often visualized through techniques like Hirshfeld surface analysis, is crucial for understanding the packing motifs and the relative stability of different polymorphs. nih.gov

Table 1: Hypothetical Crystallographic Data for Two Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 9.8 |

| b (Å) | 8.2 | 12.5 |

| c (Å) | 14.1 | 16.3 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1205 | 1999 |

| Z | 4 | 8 |

| Density (calc) (g/cm³) | 1.62 | 1.58 |

Note: The data in this table is illustrative and represents a plausible scenario for two polymorphic forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing intermolecular interactions within a molecule. nih.govcore.ac.uk For this compound, these techniques provide valuable insights into its molecular structure and bonding.

In the IR spectrum, the characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the amide and sulfonamide groups are expected to appear in the region of 3500-3200 cm⁻¹. The precise position and shape of these bands can indicate the extent of hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the benzamide group would typically be observed as a strong band around 1680-1630 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonamide are expected in the ranges of 1350-1300 cm⁻¹ and 1180-1130 cm⁻¹, respectively. nih.gov

Raman spectroscopy provides complementary information. While strong in IR, the C=O stretch often gives a weaker Raman signal. Conversely, aromatic C-C stretching vibrations, typically found in the 1600-1400 cm⁻¹ region, are often strong in the Raman spectrum. The C-Cl stretching vibration would also be identifiable, typically in the lower frequency region of the spectrum.

By comparing the vibrational spectra of different polymorphic forms, subtle shifts in peak positions can be correlated with differences in intermolecular interactions, particularly hydrogen bonding, within the crystal lattice.

Table 2: Illustrative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide & Sulfonamide | N-H stretch | 3400 - 3200 | 3400 - 3200 |

| Benzamide | C=O stretch | 1680 - 1630 | 1680 - 1630 |

| Aromatic Ring | C=C stretch | 1600 - 1450 | 1600 - 1450 |

| Sulfonamide | SO₂ asymmetric stretch | 1350 - 1300 | 1350 - 1300 |

| Sulfonamide | SO₂ symmetric stretch | 1180 - 1130 | 1180 - 1130 |

| Aryl-Chloride | C-Cl stretch | 800 - 600 | 800 - 600 |

Note: These are typical frequency ranges and the actual values may vary depending on the specific molecular environment and physical state.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Purity and Conformational Studies

While this compound itself is not chiral, derivatives or related compounds in a chiral environment could be studied using chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are highly sensitive to the three-dimensional structure of chiral molecules. rsc.orgnih.gov

If a chiral center were introduced into the molecule, or if it were to form a complex with a chiral host, CD spectroscopy could be employed to determine its absolute configuration and enantiomeric purity. skpharmteco.comnih.gov The technique measures the differential absorption of left and right circularly polarized light, and the resulting spectrum is a unique fingerprint of the chiral molecule's stereochemistry.

Furthermore, CD spectroscopy is a powerful tool for conformational analysis, as the CD spectrum is exquisitely sensitive to the relative orientations of different parts of a molecule. rsc.orgnih.gov For flexible molecules, the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers. nih.gov By combining experimental CD data with theoretical calculations, it is possible to gain detailed insights into the preferred solution-state conformation of a chiral molecule. nih.gov

Although not directly applicable to the achiral parent compound, the principles of CD and ORD are crucial in the broader context of drug development where stereoisomerism plays a critical role in pharmacological activity.

Computational Chemistry and in Silico Studies of 2 Chloro 5 Sulfamoylbenzamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands to proteins, which is crucial for drug design and discovery.